molecular formula C25H28N4O3 B2839375 N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251543-81-3

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Cat. No.: B2839375
CAS No.: 1251543-81-3
M. Wt: 432.524
InChI Key: AVLHCXHMJGAEGU-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core, a cyclopentyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the quinoxaline derivative.

    Attachment of the Substituted Phenyl Group: The substituted phenyl group is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with a similar quinoxaline core structure.

    Cyclopentyl-Substituted Compounds: Molecules containing a cyclopentyl group.

    Substituted Phenyl Compounds: Compounds with various substituted phenyl groups.

Uniqueness

N-cyclopentyl-1-(2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-cyclopentyl-1-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-3-17-8-6-7-16(2)24(17)28-22(30)15-29-21-12-11-18(13-20(21)26-14-23(29)31)25(32)27-19-9-4-5-10-19/h6-8,11-14,19H,3-5,9-10,15H2,1-2H3,(H,27,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLHCXHMJGAEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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